![molecular formula C10H10O2S2 B1296968 Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]- CAS No. 57149-19-6](/img/structure/B1296968.png)

Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

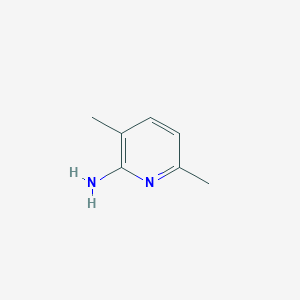

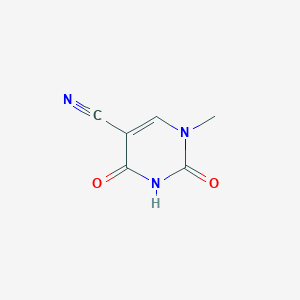

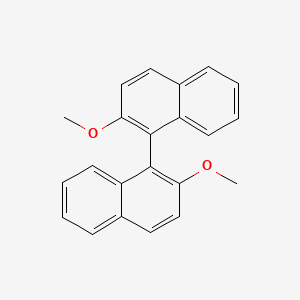

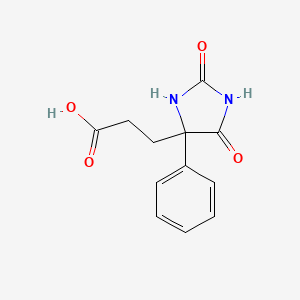

Acetic acid, [(4-methylphenyl)thioxomethyl]thio-, commonly known as MPTAT, is a compound with potential uses in various fields of research and industry1. Its molecular formula is C10H10O2S2 and it has a molecular weight of 226.3 g/mol1.

Synthesis Analysis

Unfortunately, the specific synthesis process for MPTAT is not readily available from the searched resources. However, it is commercially available for purchase, indicating that it can be synthesized in a laboratory setting1.Molecular Structure Analysis

The molecular structure of MPTAT is based on its molecular formula, C10H10O2S21. However, the specific 3D structure or the bond angles and lengths are not provided in the available resources.

Chemical Reactions Analysis

The specific chemical reactions involving MPTAT are not provided in the available resources. However, as a thioester compound, it may participate in various chemical reactions typical of this class of compounds1.Physical And Chemical Properties Analysis

The physical and chemical properties of MPTAT are not fully detailed in the available resources. Its molecular weight is 226.3 g/mol, and it has a molecular formula of C10H10O2S21.Wissenschaftliche Forschungsanwendungen

Regulation of Cell Death in Yeasts

Acetic acid derivatives have been recognized for their significant role in yeast research, particularly concerning the regulation of cell death. Studies have revealed that acetic acid, a by-product of alcoholic fermentation or metabolic product of certain bacteria, impacts yeast cells by inducing a regulated cell death mechanism. This area of research has uncovered valuable insights into the pharmacological and genetic regulation of cell death, offering potential applications in biotechnology and biomedicine for developing robust yeast strains and new biomedical strategies (Chaves et al., 2021).

Pervaporation Separation of Water–Acetic Acid Mixtures

The separation of acetic acid from aqueous streams through pervaporation, a membrane process, is a vital industrial application. This method is particularly relevant for recycling acetic acid in industries where wastewater is contaminated with acetic acid. The conventional distillation methods are inefficient due to the close relative volatility of water and acetic acid, making pervaporation a more economical and environmentally friendly alternative (Aminabhavi & Toti, 2003).

Physiology of Acetic Acid Bacteria in Fermented Beverages

Acetic acid bacteria play a crucial role in the production of vinegar and various fermented beverages such as kombucha, kefir, and lambic beer. Their unique metabolism allows for the oxidation of ethanol into acetic acid, a key process in the food and beverage industry. This comprehensive review highlights the importance of acetic acid bacteria in beverage production and examines their potential health benefits, promising future applications in traditional and novel fermented products (Lynch et al., 2019).

Disinfection of Wastewater with Peracetic Acid

Peracetic acid, recognized for its broad spectrum of antimicrobial activity, has been increasingly used for disinfecting wastewater effluents. Its advantages include ease of treatment, effectiveness in the presence of organic matter, and the absence of toxic residuals or by-products. Despite higher costs compared to traditional disinfectants like chlorine, peracetic acid presents an environmentally friendly alternative that might become cost-competitive with increased production and demand (Kitis, 2004).

Safety And Hazards

The safety data and hazards associated with MPTAT are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling and storing MPTAT1.

Zukünftige Richtungen

The future directions of MPTAT are not explicitly mentioned in the available resources. However, given its potential uses in various fields of research and industry, it may be the subject of future studies to explore its properties and applications further1.

Eigenschaften

IUPAC Name |

2-(4-methylbenzenecarbothioyl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S2/c1-7-2-4-8(5-3-7)10(13)14-6-9(11)12/h2-5H,6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOOGAWEPXWIRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=S)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342832 |

Source

|

| Record name | Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]- | |

CAS RN |

57149-19-6 |

Source

|

| Record name | Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.